Cas no 2098042-01-2 (1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine)

1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a specialized heterocyclic compound featuring both isoxazole and 1,2,4-oxadiazole moieties, linked via a methylamine substituent. Its structural complexity offers potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for designing bioactive molecules. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the 1,2,4-oxadiazole ring contributes to metabolic stability. The N-methylmethanamine side chain may facilitate interactions with biological targets, such as enzymes or receptors. This compound’s modular design allows for further derivatization, making it a versatile intermediate for exploratory synthesis in drug discovery and chemical biology applications.
1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine structure
2098042-01-2 structure
Product name:1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
CAS No:2098042-01-2
MF:C11H16N4O2
MW:236.270341873169
CID:5043099

1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
    • 1-[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
    • 1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
    • Inchi: 1S/C11H16N4O2/c1-11(2,3)8-5-7(14-16-8)10-13-9(6-12-4)17-15-10/h5,12H,6H2,1-4H3
    • InChI Key: FGNFSWJJTWCFEH-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C2=NOC(CNC)=N2)=N1)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 256
  • Topological Polar Surface Area: 77
  • XLogP3: 1.4

1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-2075-0.25g
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
2098042-01-2 95%+
0.25g
$361.0 2023-09-07
TRC
T123491-500mg
1-(3-(5-(tert-Butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-n-methylmethanamine
2098042-01-2
500mg
$ 365.00 2022-06-03
Life Chemicals
F1907-2075-1g
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
2098042-01-2 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-2075-10g
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
2098042-01-2 95%+
10g
$1684.0 2023-09-07
TRC
T123491-100mg
1-(3-(5-(tert-Butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-n-methylmethanamine
2098042-01-2
100mg
$ 100.00 2022-06-03
TRC
T123491-1g
1-(3-(5-(tert-Butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-n-methylmethanamine
2098042-01-2
1g
$ 570.00 2022-06-03
Life Chemicals
F1907-2075-0.5g
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
2098042-01-2 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-2075-2.5g
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
2098042-01-2 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-2075-5g
1-(3-(5-(tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
2098042-01-2 95%+
5g
$1203.0 2023-09-07

1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine Related Literature

Additional information on 1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Introduction to 1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine (CAS No. 2098042-01-2)

1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2098042-01-2, represents a unique molecular architecture that combines the functionalities of isoxazole and oxadiazole heterocycles, both of which are well-documented for their pharmacological properties. The presence of a Tert-butyl group further enhances its structural complexity and potential for biological activity.

The compound's structure is characterized by a central amine group (-NH₂) substituted with a methyl group, contributing to its overall reactivity and potential for further derivatization. The integration of the isoxazol-3-yl and 1,2,4-oxadiazol-5-yl moieties creates a framework that is rich in electronic and steric interactions, making it an attractive candidate for drug discovery programs. These heterocyclic systems are known for their ability to interact with biological targets in diverse ways, including binding to enzymes and receptors.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic applications. The combination of isoxazole and oxadiazole rings in 1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine leverages the inherent bioactivity of these motifs. Isoxazoles have been shown to exhibit anti-inflammatory, antimicrobial, and anti-cancer properties, while oxadiazoles are recognized for their potential in treating neurological disorders and infectious diseases. The synergistic effects of these two heterocycles may lead to the discovery of new therapeutic agents with enhanced efficacy.

The Tert-butyl substituent in the molecule plays a crucial role in modulating its pharmacokinetic properties. This bulky group can influence solubility, metabolic stability, and binding affinity, making it a valuable tool for optimizing drug-like characteristics. Additionally, the amine functionality provides a site for further chemical modifications, allowing for the exploration of various derivatives with tailored biological activities.

The synthesis of 1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the isoxazole ring typically involves cycloaddition reactions between nitrile oxides and alkenes, while the formation of the oxadiazole ring can be achieved through cyclization reactions involving isocyanates or azides. The final step involves the substitution of the amine group with a methyl group using appropriate methylating agents.

The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of more complex molecules or as a building block for libraries of compounds in high-throughput screening campaigns. The growing interest in fragment-based drug design has also highlighted the importance of such versatile intermediates in identifying new lead compounds.

In academic research, 1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been studied for its interactions with various biological targets. For instance, researchers have explored its potential as an inhibitor of enzymes involved in cancer pathways or as a modulator of neurotransmitter receptors. These studies have provided valuable insights into its pharmacological profile and have paved the way for further investigations into its therapeutic potential.

The development of computational tools has also played a significant role in understanding the properties of this compound. Molecular modeling techniques allow researchers to predict how 1-(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine might interact with biological targets at the atomic level. These predictions can guide experimental efforts and help optimize drug candidates before they enter clinical trials.

The compound's structural features also make it an interesting subject for studying molecular recognition processes. The combination of electron-deficient heterocycles and functional groups provides multiple sites for interaction with biological molecules. This complexity allows for fine-tuning of binding affinities and selectivity, which are critical factors in drug design.

In conclusion, 1-(3-(5-(Tert-butyl)isoxazol-3-ylium)-1,

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